2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile
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Overview
Description
2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile is a compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with appropriate nitrile-containing reagents under controlled conditions. One common method involves the use of a base-catalyzed reaction where the pyrazolone derivative is treated with a nitrile reagent in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion to the final product. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-5-pyrazolone: A precursor in the synthesis of 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile.
4,4’-Arylmethylene-bis(1H-pyrazol-5-ols): Compounds with similar pyrazole core structures but different functional groups.
Uniqueness
This compound is unique due to its specific nitrile functional group, which imparts distinct chemical reactivity and potential biological activities compared to other pyrazole derivatives .
Properties
IUPAC Name |
2-methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-11-9-13(14(2,3)10-15)16-17(11)12-7-5-4-6-8-12/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHNHADJVQRRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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